molecular formula C7H8N2O B3043716 6,7-dihydro-1H-indazol-4(5H)-one CAS No. 912259-10-0

6,7-dihydro-1H-indazol-4(5H)-one

Cat. No. B3043716
Key on ui cas rn: 912259-10-0
M. Wt: 136.15 g/mol
InChI Key: FUVZDXDCPRQZSQ-UHFFFAOYSA-N
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Patent
US08697744B2

Procedure details

According to Scheme 1 Step 3: Pyridinium tribromide (25.7 mmol, 8.22 g) was added to a solution of 6,7-dihydro-1H-indazol-4(5H)-one (25.7 mmol, 3.50 g) in acetic acid (60 mL) and the reaction mixture was stirred under reflux for 2 hours. After evaporation of the solvent, the crude residue was partitioned between DCM and a saturated solution of Na2S2O3. The organic phase was washed with a saturated solution of Na2CO3 and with water, was dried over Na2SO4 and concentrated to yield 5-bromo-6,7-dihydro-1H-indazol-4(5H)-one (23.3 mmol, 5.00 g, 90%).
Quantity
8.22 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH:22]1[C:30]2[CH2:29][CH2:28][CH2:27][C:26](=[O:31])[C:25]=2[CH:24]=[N:23]1>C(O)(=O)C>[Br:1][CH:27]1[CH2:28][CH2:29][C:30]2[NH:22][N:23]=[CH:24][C:25]=2[C:26]1=[O:31] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
8.22 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
3.5 g
Type
reactant
Smiles
N1N=CC=2C(CCCC12)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the crude residue was partitioned between DCM
WASH
Type
WASH
Details
The organic phase was washed with a saturated solution of Na2CO3 and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1C(C=2C=NNC2CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.3 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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